molecular formula C13H10BrClN2O B2786170 N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide CAS No. 638141-78-3

N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide

Cat. No.: B2786170
CAS No.: 638141-78-3
M. Wt: 325.59
InChI Key: WEISXPFSFXXYTB-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine and 2-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-bromo-2-methylpyridin-3-amine is first dissolved in the solvent, followed by the addition of triethylamine. The 2-chlorobenzoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include large-scale chromatography or crystallization techniques to ensure the product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-methylpyridin-2-yl)acetamide
  • N-(5-bromo-6-methylpyridin-2-yl)-2-(4-tert-butylphenoxy)acetamide
  • N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide is unique due to the presence of both a bromine atom and a chlorobenzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEISXPFSFXXYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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